5-Chloro-2-(ethylsulfanyl)benzoic acid

Overview

Description

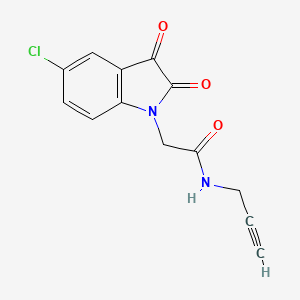

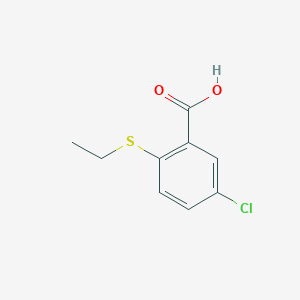

5-Chloro-2-(ethylsulfanyl)benzoic acid, also known as 5-Chloro-2-(ethylthio)benzoic acid, is an organic compound that belongs to the class of benzoic acids. It has a molecular weight of 216.69 . The compound is typically stored at room temperature and is available in powder form .

Molecular Structure Analysis

The InChI code for this compound is1S/C9H9ClO2S/c1-2-13-8-4-3-6(10)5-7(8)9(11)12/h3-5H,2H2,1H3,(H,11,12) . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule. Physical and Chemical Properties Analysis

This compound is a powder that is stored at room temperature .Scientific Research Applications

Chemical Synthesis and Properties

Regiospecific Generation of Lithio Derivatives : Ethyl 2-(4-chloro-2-pyridyl)benzoic acid and its derivatives demonstrate regiospecific generation of lithio derivatives at specific positions, which are crucial in the synthesis of compounds with anticandidal activity (Rebstock et al., 2004).

Crystal Structure and Interactions : The crystal structure of ethyl 2-(3-ethylsulfinyl-5-methyl-1-benzofuran-2-yl)acetate, prepared by the oxidation of a related compound, is stabilized by aromatic π–π interactions and non-classical hydrogen bonds (Choi et al., 2009).

Pharmacological Applications

Anticandidal Activity : Derivatives of benzoic acid, such as those generated from ethyl 2-(4-chloro-2-pyridyl)benzoic acid, have shown potential in developing compounds with anticandidal properties, useful in antifungal therapies (Rebstock et al., 2004).

Antimicrobial Properties : Thioureides derived from 2-(4-chlorophenoxymethyl)-benzoic acid exhibit specific antimicrobial activities, suggesting potential applications in treating multidrug-resistant infections (Limban et al., 2008).

Industrial Applications

- Manufacturing of Therapeutic Agents : 5-Bromo-2-chloro-4-(methoxycarbonyl)benzoic acid is a key intermediate in synthesizing SGLT2 inhibitors, showing the industrial-scale production process for diabetes therapy compounds (Zhang et al., 2022).

Safety and Hazards

The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements associated with it include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust, washing skin thoroughly after handling, and not eating, drinking, or smoking when using this product .

Mechanism of Action

Target of Action

Benzoic acid derivatives often interact with enzymes or receptors in the body, altering their function .

Mode of Action

Without specific studies, it’s hard to say exactly how “5-Chloro-2-(ethylsulfanyl)benzoic acid” interacts with its targets. The compound contains a benzoic acid moiety, which is often involved in hydrogen bonding with its target .

Biochemical Pathways

The exact biochemical pathways affected by “this compound” are unknown. Benzoic acid derivatives can participate in a variety of biochemical reactions, including those involving enzymes and receptors .

Pharmacokinetics

Benzoic acid and its derivatives are generally well absorbed and can be metabolized by the liver .

Biochemical Analysis

Biochemical Properties

5-Chloro-2-(ethylsulfanyl)benzoic acid plays a significant role in biochemical reactions, particularly in the context of its interactions with enzymes and proteins. This compound is known to interact with enzymes involved in oxidative stress responses and metabolic pathways. For instance, it may inhibit or activate certain enzymes, thereby influencing the overall metabolic flux within cells. The nature of these interactions often involves binding to the active sites of enzymes, leading to changes in their catalytic activity .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound can influence cell signaling pathways, gene expression, and cellular metabolism. For example, it may modulate the activity of transcription factors, leading to altered gene expression profiles. Additionally, this compound can impact cellular metabolism by affecting the activity of key metabolic enzymes, resulting in changes in the levels of metabolites and energy production .

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can act as an inhibitor or activator of enzymes, depending on the context of the biochemical reaction. The compound may bind to the active sites of enzymes, leading to conformational changes that either enhance or inhibit their catalytic activity. Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of the compound are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under standard storage conditions, but its activity may decrease over extended periods due to degradation. Long-term exposure to this compound can lead to sustained changes in cellular metabolism and gene expression .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as enhanced metabolic activity and improved oxidative stress responses. At high doses, this compound can cause toxic or adverse effects, including cellular damage and disruption of normal metabolic processes. Threshold effects are often observed, where the compound’s impact on cellular function changes dramatically at specific dosage levels .

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. It can influence the flux of metabolites through these pathways, leading to changes in the levels of key metabolic intermediates. The compound’s interactions with enzymes such as oxidoreductases and transferases are particularly noteworthy, as they play crucial roles in maintaining cellular homeostasis .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific mechanisms. Transporters and binding proteins facilitate its movement across cellular membranes and its localization within different cellular compartments. The compound’s distribution is influenced by its chemical properties, such as solubility and affinity for specific biomolecules .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, it may accumulate in the mitochondria, where it can influence energy production and oxidative stress responses. The localization of this compound within the cell determines its interactions with various biomolecules and its overall impact on cellular function .

Properties

IUPAC Name |

5-chloro-2-ethylsulfanylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9ClO2S/c1-2-13-8-4-3-6(10)5-7(8)9(11)12/h3-5H,2H2,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AOUUCNTYVWAIHC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCSC1=C(C=C(C=C1)Cl)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9ClO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Methyl-3-[methyl(phenyl)amino]propanoic acid](/img/structure/B1453648.png)

![5-(2-furyl)-2-mercaptothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B1453659.png)